molecular formula C13H17N3O B11189330 2,2,4-Trimethyl-1,2-dihydroquinoline-8-carbohydrazide

2,2,4-Trimethyl-1,2-dihydroquinoline-8-carbohydrazide

Cat. No.: B11189330
M. Wt: 231.29 g/mol
InChI Key: XPVYIOIXOGVOJY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline-8-carbohydrazide typically involves the condensation of aniline with acetone in the presence of a catalyst. Metal-exchanged tungstophosphoric acid supported on γ-Al2O3 has been shown to be an effective catalyst for this reaction . The reaction conditions are optimized to achieve high yields and purity of the product.

Industrial Production Methods: Industrial production of this compound often employs heterogeneous catalytic processes to ensure scalability and cost-effectiveness. The use of microwave-assisted hydrothermal methods has been explored to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2,2,4-Trimethyl-1,2-dihydroquinoline-8-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydrazine derivatives.

Scientific Research Applications

2,2,4-Trimethyl-1,2-dihydroquinoline-8-carbohydrazide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,4-trimethyl-1,2-dihydroquinoline-8-carbohydrazide involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation . The compound may also interact with specific enzymes and receptors involved in inflammatory and metabolic pathways, contributing to its pharmacological effects.

Comparison with Similar Compounds

Uniqueness: 2,2,4-Trimethyl-1,2-dihydroquinoline-8-carbohydrazide stands out due to its unique combination of pharmacological and industrial applications. Its ability to undergo various chemical reactions and its effectiveness as an antioxidant make it a versatile compound in both research and industry.

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

2,2,4-trimethyl-1H-quinoline-8-carbohydrazide

InChI

InChI=1S/C13H17N3O/c1-8-7-13(2,3)15-11-9(8)5-4-6-10(11)12(17)16-14/h4-7,15H,14H2,1-3H3,(H,16,17)

InChI Key

XPVYIOIXOGVOJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(NC2=C1C=CC=C2C(=O)NN)(C)C

Origin of Product

United States

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